3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride
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Overview
Description
- Thiophenes are heterocyclic compounds containing a five-membered ring with one sulfur atom and four carbon atoms. The presence of an amino group (NH₂) and a cyano group (CN) in this compound adds functional diversity.
- This compound may have applications in various fields due to its unique structure and properties.
3-Amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride: is a chemical compound with the molecular formula C₁₂H₁₁ClN₂OS. It belongs to the class of thiophene derivatives.
Preparation Methods
Synthetic Routes: The synthesis of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride involves several steps. One possible route includes the reaction of a suitable precursor (such as 2-amino-4-(4-methoxyphenyl)thiophene-3-carbonitrile) with hydrochloric acid.
Reaction Conditions: Specific reaction conditions, solvents, and temperatures are crucial for obtaining high yields.
Industrial Production: While I don’t have specific industrial production methods, research labs and pharmaceutical companies may optimize the synthesis for large-scale production.
Chemical Reactions Analysis
Reactivity: The compound can undergo various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but derivatives with modified functional groups are common.
Scientific Research Applications
Chemistry: Researchers may explore its reactivity, stability, and potential as a building block for other compounds.
Biology and Medicine: Investigate its biological activity, such as antimicrobial or anticancer properties.
Industry: Evaluate its use in materials science, such as organic electronics or sensors.
Mechanism of Action
- The exact mechanism remains an area of study. It could involve interactions with cellular receptors, enzymes, or metabolic pathways.
- Researchers would investigate its binding affinity, cellular uptake, and downstream effects.
Comparison with Similar Compounds
Similar Compounds:
Uniqueness: Highlight the distinct features of 3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile hydrochloride compared to these compounds.
Properties
Molecular Formula |
C12H11ClN2OS |
---|---|
Molecular Weight |
266.75 g/mol |
IUPAC Name |
3-amino-4-(4-methoxyphenyl)thiophene-2-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H10N2OS.ClH/c1-15-9-4-2-8(3-5-9)10-7-16-11(6-13)12(10)14;/h2-5,7H,14H2,1H3;1H |
InChI Key |
IAKKTLRRDFGBRD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC(=C2N)C#N.Cl |
Origin of Product |
United States |
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